3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide

Aurora-A kinase inhibition Cancer Pyrazole-4-carboxamide

3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide (CAS 380912-76-5, ChemBridge ID is a synthetic small molecule belonging to the N,1,3-triphenyl-1H-pyrazole-4-carboxamide class. This compound series was rationally designed and evaluated as Aurora-A kinase inhibitors with antiproliferative activity against human cancer cell lines.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 380912-76-5
Cat. No. B2870308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide
CAS380912-76-5
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)22-21(23(27)24-18-8-4-2-5-9-18)16-26(25-22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)
InChIKeyRPLPQQABDPFLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide (CAS 380912-76-5): A Defined Aurora-A Kinase Inhibitor Chemotype for Anticancer Screening


3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide (CAS 380912-76-5, ChemBridge ID 6513926) is a synthetic small molecule belonging to the N,1,3-triphenyl-1H-pyrazole-4-carboxamide class [1]. This compound series was rationally designed and evaluated as Aurora-A kinase inhibitors with antiproliferative activity against human cancer cell lines [1]. The compound has been registered in ChEMBL (CHEMBL2030979) and PubChem (CID 1206526), and is commercially available as a screening compound through ChemBridge's Hit2Lead platform . Its core scaffold features a pyrazole ring substituted with a 4-methoxyphenyl group at position 3, an N-phenyl carboxamide at position 4, and a phenyl group at position 1, representing a specific substitution pattern within a broader structure-activity relationship (SAR) series [1].

Why Substituting 3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide with Close Pyrazole-4-Carboxamide Analogs Risks Assay Invalidation


Within the N,1,3-triphenyl-1H-pyrazole-4-carboxamide chemotype, antiproliferative potency and Aurora-A kinase inhibition are exquisitely sensitive to the electronic character of para-substituents on both the 3-phenyl (A-ring) and N-phenyl (B-ring) groups [1]. The SAR study by Li et al. (2012) demonstrated that the potency rank order for A-ring substituents is NO2 > Cl > H > Me > MeO, while B-ring modifications further modulate both activity and cell-line selectivity [1]. Consequently, replacing the 4-methoxyphenyl (electron-donating, R1=OMe) and unsubstituted N-phenyl (R2=H) substitution pattern of this compound with analogs bearing different R1/R2 combinations—such as the lead compound 10e (R1=NO2, R2=OEt, IC50 = 0.16 μM on Aurora-A)—can shift IC50 values by more than 10-fold against the same cell lines, fundamentally altering the pharmacological profile being interrogated [1].

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide (380912-76-5) vs. Key Comparators


Aurora-A Kinase Inhibitory Potency: Positioned as a Moderate-Activity Tool Compound vs. Lead Compound 10e

This compound exhibits measurable Aurora-A kinase inhibitory activity as part of a systematically characterized SAR series. While the series lead compound 10e (R1=NO2, R2=OEt) achieved an IC50 of 0.16 ± 0.03 μM against Aurora-A kinase, the methoxy-substituted analogs—including the 4-methoxyphenyl (R1=OMe) series—demonstrated attenuated potency consistent with the electron-donating nature of the methoxy group [1]. Based on the SAR trend where electron-withdrawing groups (NO2, Cl) enhance Aurora-A inhibition and electron-donating groups (OMe, Me) reduce it, this compound is projected to have Aurora-A IC50 in the low micromolar range, positioning it as a moderate-activity tool for studying substituent-dependent kinase engagement [1]. BindingDB data for a closely related ChEMBL entry (CHEMBL2030978) in the same chemotype series confirms Aurora-A IC50 of 650 nM under recombinant enzyme assay conditions [2].

Aurora-A kinase inhibition Cancer Pyrazole-4-carboxamide

Antiproliferative Activity Profile: Cell-Line Dependent Effects Distinguish This Compound from VX-680

The Li et al. 2012 study evaluated all 25 compounds (6a–10e) against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, providing a comprehensive intra-series comparator framework [1]. The SAR analysis revealed that compounds with electron-donating substituents on the A-ring (such as 4-methoxy) display a different cell-line selectivity pattern compared to electron-withdrawing analogs. Specifically, compounds in the methoxy series showed relatively better activity retention against MCF-7 compared to HCT116, whereas the nitro-substituted series (culminating in 10e) showed the opposite trend [1]. The positive control VX-680 achieved IC50 values of 0.30 ± 0.03 μM (HCT116) and 0.38 ± 0.02 μM (MCF-7) [1]. Based on SAR position, the 4-methoxyphenyl analog is expected to exhibit IC50 values in the 1–10 μM range against these lines, with a MCF-7/HCT116 selectivity ratio distinct from both VX-680 and compound 10e [1].

Antiproliferative HCT116 MCF-7 Cancer cell lines

Physicochemical Property Profile: Balanced Drug-Likeness Parameters Differentiate from More Lipophilic or Polar Series Members

The compound possesses a calculated logP of 4.4–4.72, topological polar surface area (tPSA) of 56.2 Ų, molecular weight of 369.4 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. These parameters place it within lead-like chemical space (no Rule-of-5 violations). Compared to the series lead compound 10e (which bears a polar nitro group and ethoxy substituent, predicted to increase tPSA and alter logP), the 4-methoxyphenyl analog offers a distinct lipophilicity-hydrophilicity balance [1]. Relative to VX-680 (MW 434.5, tPSA ~97 Ų, multiple H-bond donors/acceptors), this compound presents reduced molecular complexity and lower polar surface area, which may confer differential membrane permeability and protein binding characteristics in cellular assays .

Drug-likeness Lipophilicity tPSA Lead-like properties

Commercial Sourcing and Reproducibility: Single-Source Defined Purity vs. Multi-Vendor Analogs with Variable Quality

This compound is supplied through ChemBridge's Hit2Lead platform as catalog number 6513926, available in solid form (free base, achiral) with defined storage conditions (-20°C under inert atmosphere) . The compound belongs to ChemBridge's Screening Compound Library, which provides a documented sourcing chain and batch-to-batch consistency. In contrast, close analogs such as the unsubstituted parent N,1,3-triphenyl-1H-pyrazole-4-carboxamide or the lead compound 10e are not available as catalog screening compounds but require custom synthesis, introducing variability in purity, characterization, and delivery timelines . The Hit2Lead platform also enables rapid identification of 2D and 3D analogs for SAR expansion, a capability not available through ad-hoc sourcing of individual analogs .

Chemical procurement Screening compound Purity Reproducibility

Optimal Application Scenarios for 3-(4-Methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide (380912-76-5) in Cancer Research


Aurora-A Kinase SAR Probe: Electronic Effect Mapping in Pyrazole-4-Carboxamide Series

This compound is optimally deployed as a defined SAR probe representing the electron-donating (4-methoxy) A-ring substitution within the N,1,3-triphenyl-1H-pyrazole-4-carboxamide chemotype. When screened in parallel with compound 6a (R1=H, electron-neutral), compound 10e (R1=NO2, electron-withdrawing), and compound 6c (R1=Br, halogen), the methoxy analog enables quantitative deconvolution of electronic substituent effects on Aurora-A kinase inhibition and antiproliferative activity [1]. This four-compound panel provides a systematic framework for computational chemists performing QSAR modeling or free-energy perturbation calculations on this scaffold [1].

Cell-Line Selectivity Profiling: Differential MCF-7 vs. HCT116 Response Control

Based on the SAR trend observed in Li et al. (2012) where electron-donating substituents alter the MCF-7/HCT116 selectivity ratio compared to electron-withdrawing analogs, this compound serves as a selectivity control in multi-cell-line antiproliferative panels [1]. Its projected differential activity profile—relatively better retention of activity against MCF-7 breast cancer cells vs. HCT116 colon cancer cells—contrasts with the more equipotent profile of VX-680 and can help identify Aurora-A-dependent vs. Aurora-A-independent antiproliferative mechanisms across cancer types [1].

ChemBridge Library Screening: Hit Validation and Analog Expansion

As a ChemBridge Screening Compound (ID 6513926) with defined purity, solubility parameters (LogSW = -5.92), and structural descriptors, this compound is suitable for inclusion in focused kinase inhibitor screening libraries [1]. The Hit2Lead platform's integrated 2D/3D similarity search enables rapid identification of structural analogs for hit expansion, making this compound an effective starting point for scaffold-based lead optimization programs targeting Aurora-A or related kinases [1].

Computational Docking and MD Simulation Reference Ligand

The Li et al. (2012) study validated the docking pose of compound 10e in the ATP-binding site of Aurora-A kinase (PDB: 2BMC) [1]. The 4-methoxyphenyl analog, with its distinct electronic and steric properties compared to 10e, can serve as a reference ligand for validating docking scoring functions, molecular dynamics simulations, and binding free-energy calculations specific to pyrazole-4-carboxamide-Aurora-A interactions [1]. Its reduced potency relative to 10e provides a dynamic range test for computational methods aiming to rank-order congeneric series by predicted binding affinity [1].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.